8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 8-quinolinol with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the quinoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quinolinyl amine derivatives, while oxidation reactions can produce quinolinyl ketones or quinolinyl carboxylic acids .
Wissenschaftliche Forschungsanwendungen
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate into DNA, disrupting the replication and transcription processes . Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions contribute to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Quinolinyl 4-bromo-2,5-dimethoxybenzenesulfonate
- 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate
Uniqueness
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both the quinoline ring and the 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C17H14ClNO5S |
---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
quinolin-8-yl 4-chloro-2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-14-10-16(15(23-2)9-12(14)18)25(20,21)24-13-7-3-5-11-6-4-8-19-17(11)13/h3-10H,1-2H3 |
InChI-Schlüssel |
MNRVEDOIFKDNAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.